A Comprehensive Technical Guide to the Structure Elucidation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
A Comprehensive Technical Guide to the Structure Elucidation of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Abstract
This technical guide provides an in-depth, multi-technique approach to the definitive structure elucidation of tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate, a key building block in medicinal chemistry and drug development.[1][2] Aimed at researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes a self-validating system of analysis, where each piece of spectral data corroborates the others, culminating in an unambiguous structural assignment.
Introduction: The Significance of a Small Molecule
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate (Molecular Formula: C9H18N2O3) is a bifunctional synthetic intermediate of significant interest. Its structure incorporates a rigid, four-membered azetidine ring, a tertiary alcohol, and a Boc-protected primary amine. This unique combination of features makes it a valuable scaffold for introducing 3,3-disubstituted azetidine motifs into larger, more complex molecules, particularly in the development of novel kinase inhibitors and other bioactive agents.[1]
The definitive confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. The strained azetidine ring and the presence of a quaternary carbon center present unique challenges for spectral interpretation, necessitating a sophisticated and integrated analytical approach.[3] This guide outlines a logical and robust workflow for its complete characterization.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Foundation
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. Mass spectrometry is the indispensable tool for this purpose.[4]
Expertise in Action: For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion, which is fundamental for accurate mass determination.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C9H18N2O3 | The target elemental composition. |
| Ionization Mode | ESI Positive | Carbamates and amines readily accept a proton.[6] |
| Adduct | [M+H]⁺ | Protonated molecular ion. |
| Calculated Exact Mass | 203.13902 | Theoretical m/z for [C9H18N2O3+H]⁺. |
| Observed Mass | ~203.1390 | Experimental m/z; must be within a narrow tolerance (e.g., < 5 ppm). |
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.
-
Ionization: Infuse the sample solution into the ESI source in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Compare the observed m/z of the most abundant ion against the calculated exact mass for the protonated molecule, [C9H18N2O3+H]⁺. The mass accuracy (in ppm) should be calculated to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of key functional groups. The presence or absence of characteristic absorption bands serves as a crucial cross-validation of the proposed structure.
Expertise in Action: The IR spectrum acts as a quick quality check. For this molecule, the most telling signals are the broad O-H stretch, confirming the alcohol, and the strong C=O stretch of the carbamate. The position of the C=O band can also provide clues about the electronic environment.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | O-H Stretch | Alcohol | Broad, strong peak. |
| 3350 - 3250 | N-H Stretch | Azetidine secondary amine | Moderate peak, may be overlapped by O-H. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks. |
| ~1690 | C=O Stretch | Carbamate carbonyl | Very strong, sharp peak.[7] |
| ~1520 | N-H Bend | Carbamate N-H | Moderate peak.[7] |
| 1250 & 1160 | C-O Stretch | Carbamate ester & t-butyl | Strong peaks. |
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Lower the anvil to ensure good contact and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For a molecule with stereochemical and conformational complexities like an azetidine derivative, a full suite of 1D and 2D NMR experiments is not just beneficial, but essential.[3]
1D NMR: ¹H, ¹³C, and DEPT
One-dimensional NMR provides the initial survey of the proton and carbon environments.
¹H NMR (Proton NMR):
-
Expertise in Action: The azetidine ring protons are expected to be the most complex region. Due to the rigid four-membered ring, the methylene protons are diastereotopic, meaning they are chemically non-equivalent.[3] They will appear as distinct signals and will couple to each other (geminal coupling), resulting in complex multiplets.[9]
¹³C NMR and DEPT-135:
-
Expertise in Action: A standard ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run in parallel to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent in DEPT spectra. This is invaluable for confidently assigning the numerous CH₂ groups and the three quaternary carbons in our target molecule.
Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | DEPT-135 |
|---|---|---|---|
| 1 (t-Bu CH₃) | ~1.45, s (9H) | ~28.4 | Positive (CH₃) |
| 2 (t-Bu C) | - | ~79.5 | Absent (C) |
| 3 (C=O) | - | ~156.0 | Absent (C) |
| 4 (N-CH₂) | ~3.20, s (2H) | ~50.0 | Negative (CH₂) |
| 5 (Azetidine C3) | - | ~65.0 | Absent (C) |
| 6 (Azetidine CH₂) | ~3.60-3.80, m (4H) | ~55.0 | Negative (CH₂) |
| 7 (OH) | Variable, br s (1H) | - | - |
| 8 (NH) | Variable, br s (1H) | - | - |
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments reveal the connectivity between atoms, allowing us to piece the fragments together.
Protocol: General NMR Sample Preparation & Acquisition
-
Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5mm NMR tube.
-
Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, well-resolved peaks.[3]
-
Acquisition: Record the standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. Subsequently, acquire the 2D spectra: COSY, HSQC, and HMBC. For HMBC, setting the experiment to detect long-range couplings of ~8 Hz is a good starting point.[10]
COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[11]
-
Expected Correlations: A cross-peak will be observed between the two sets of non-equivalent protons on the azetidine ring (position 6). This confirms their relationship within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Directly correlates a proton with the carbon atom to which it is attached (¹JCH).[10][12]
-
Expertise in Action: This is the most reliable way to assign the carbon signals. The intense singlet at ~1.45 ppm in the ¹H spectrum will correlate to the carbon signal at ~28.4 ppm, definitively assigning the t-butyl group. Similarly, the complex azetidine proton signals will correlate to their corresponding carbon at ~55.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds; ²JCH, ³JCH). This is the key experiment for linking the molecular fragments.[11][13]
-
Expertise in Action: The HMBC spectrum provides the unequivocal evidence to assemble the final structure. The correlations listed below are critical "proof-points" that validate the connectivity. For instance, observing a correlation from the t-butyl protons to the carbamate carbonyl carbon links the protecting group to the carbamate functionality. The correlation from the N-CH₂ protons (4) to the azetidine quaternary carbon (5) is the single most important correlation, as it definitively places the aminomethyl group at the C3 position of the ring.
Caption: Key HMBC correlations confirming the molecular backbone.
Data Integration and Final Confirmation
The structure of tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is confirmed by the convergence of all spectral data:
-
HRMS establishes the correct elemental formula: C9H18N2O3.
-
FTIR confirms the presence of O-H, N-H, and carbamate C=O functional groups.
-
¹H and ¹³C NMR show the correct number and type of proton and carbon environments, including the characteristic signals for the t-butyl group and the complex signals for the azetidine ring.
-
HSQC unambiguously assigns the protonated carbons.
-
COSY confirms the proton-proton connectivities within the azetidine ring.
-
HMBC provides the final, definitive proof by linking all the fragments together: the t-butyl group to the carbamate carbonyl, the carbamate to the aminomethyl linker, and, crucially, the aminomethyl linker to the C3 quaternary carbon of the 3-hydroxyazetidine ring.
This systematic, multi-technique approach provides a self-validating and unassailable confirmation of the target structure, ensuring the highest degree of confidence for its use in further research and development.
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